molecular formula C33H51N5O13 B12396658 Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid)

Cat. No.: B12396658
M. Wt: 725.8 g/mol
InChI Key: ORVVIADHRAGNIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amido-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the PEG linker. The synthesis typically involves the following steps:

    Formation of Methyltetrazine Group: The methyltetrazine group is introduced through a reaction involving tetrazine derivatives.

    PEG Linker Attachment: The PEG linker is attached to the methyltetrazine group through amide bond formation. .

Industrial Production Methods

The industrial production of Methyltetrazine-amido-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .

Mechanism of Action

The mechanism of action of Methyltetrazine-amido-N-bis(PEG4-acid) involves the inverse-electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions . The PEG linker increases the water solubility of the compound, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Methyltetrazine-amido-N-bis(PEG4-acid) is unique due to its high reactivity and selectivity in the iEDDA reaction. Similar compounds include:

These compounds share the methyltetrazine group but differ in their functional groups and applications, highlighting the versatility of methyltetrazine-based reagents .

Biological Activity

Methyltetrazine-amido-N-bis(PEG4-acid) is a novel compound that has garnered attention in the fields of chemical biology and medicinal chemistry. This compound is particularly significant due to its applications in bioconjugation and targeted protein degradation, especially within the context of PROTAC (Proteolysis Targeting Chimera) technology. This article provides a comprehensive overview of the biological activities associated with Methyltetrazine-amido-N-bis(PEG4-acid), including its chemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyltetrazine-amido-N-bis(PEG4-acid) is characterized by its unique structure, which includes a methyltetrazine moiety and two terminal carboxylic acid groups. The presence of polyethylene glycol (PEG) enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₃₃H₅₁N₅O₁₃
Molecular Weight725.8 g/mol
CAS Number2639395-39-2
SolubilityDMSO, DMF, DCM, THF
Purity>95% (HPLC)

The biological activity of Methyltetrazine-amido-N-bis(PEG4-acid) primarily revolves around its ability to participate in bioorthogonal reactions. It facilitates the inverse electron-demand Diels-Alder reaction with trans-cyclooctene (TCO)-containing compounds, allowing for rapid and selective conjugation without the need for metal catalysts or elevated temperatures. This reaction is notable for its speed and specificity, making it an ideal choice for applications in live-cell imaging and targeted drug delivery.

Key Reactions

  • Diels-Alder Reaction : The methyltetrazine group reacts with TCO to form stable covalent bonds.
  • Amide Bond Formation : The terminal carboxylic acids can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Applications in Research

  • Targeted Protein Degradation : Methyltetrazine-amido-N-bis(PEG4-acid) serves as a crucial component in PROTACs, linking target proteins to ubiquitin ligases for selective degradation. This has significant implications for cancer therapy and other diseases where protein regulation is disrupted .
  • Bioconjugation : Its ability to form stable covalent bonds makes it useful in creating antibody-drug conjugates (ADCs) and other bioconjugates that require precise targeting .
  • Surface Functionalization : The compound can be employed to modify material surfaces for enhanced biocompatibility and functionality in biomedical applications .

Case Study 1: PROTAC Development

In a study exploring the efficacy of PROTACs utilizing Methyltetrazine-amido-N-bis(PEG4-acid), researchers demonstrated that the compound effectively facilitated the degradation of specific oncoproteins in cancer cells. The study highlighted the compound's role in linking the target protein to an E3 ligase, resulting in significant reductions in protein levels and subsequent tumor cell proliferation .

Case Study 2: Bioconjugation Applications

Another study focused on using Methyltetrazine-amido-N-bis(PEG4-acid) for bioconjugating therapeutic antibodies with small molecule drugs. The results showed that this conjugation led to enhanced therapeutic efficacy compared to unconjugated drugs, showcasing the potential of this compound in improving drug delivery systems .

Properties

Molecular Formula

C33H51N5O13

Molecular Weight

725.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43)

InChI Key

ORVVIADHRAGNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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